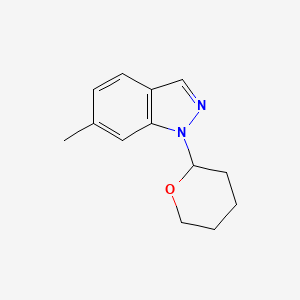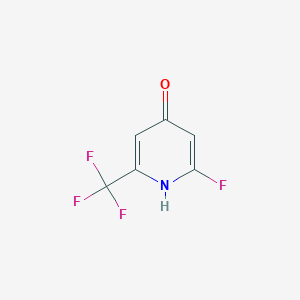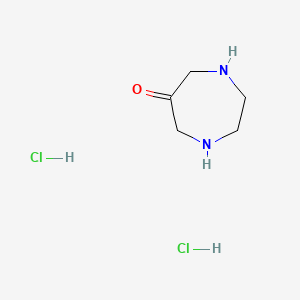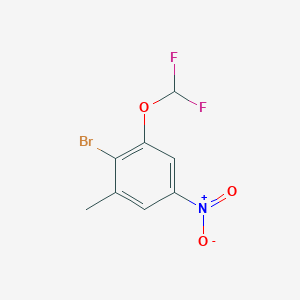
2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine typically involves the substitution of a halogenated pyridine precursor. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with a hydroxy group under high temperature and strong base conditions . Another approach involves the protection of the hydroxy group with a methoxy group using methyl iodide, followed by further functionalization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or iron fluoride, can facilitate the substitution reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-oxo-4-methoxy-6-(trifluoromethyl)pyridine.
Reduction: Formation of 2-hydroxy-4-methoxy-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the trifluoromethyl group, can modulate the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
Comparison: 2-Hydroxy-4-methoxy-6-(trifluoromethyl)pyridine is unique due to the combination of hydroxy, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of the methoxy group can also influence the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSRBUQWNOQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246844 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-32-2 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)







![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)



